molecular formula C12H19O3PS3 B165059 Sulprofos sulfoxide CAS No. 34643-47-5

Sulprofos sulfoxide

Cat. No.: B165059
CAS No.: 34643-47-5
M. Wt: 338.5 g/mol
InChI Key: CBVUFUJJOXRACG-UHFFFAOYSA-N
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Description

Sulprofos sulfoxide is an organosulfur compound that belongs to the class of sulfoxides. It is derived from sulprofos, an organophosphorus insecticide. This compound is known for its role as an intermediate in the metabolic pathway of sulprofos and exhibits unique chemical properties due to the presence of both sulfur and oxygen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulprofos sulfoxide can be synthesized through the oxidation of sulprofos. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or N-fluorobenzenesulfonimide. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the oxidation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: Sulprofos sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sulprofos sulfoxide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other organosulfur compounds.

    Biology: Studied for its role in the metabolic pathways of organophosphorus insecticides.

    Medicine: Investigated for its potential as a cholinesterase inhibitor, which could have implications in the treatment of neurological disorders.

    Industry: Utilized in the development of new pesticides and agrochemicals

Comparison with Similar Compounds

    Sulfoxides: Dimethyl sulfoxide, methyl phenyl sulfoxide.

    Sulfones: Sulprofos sulfone, dimethyl sulfone.

    Organophosphorus Compounds: Malathion, parathion

Comparison: Sulprofos sulfoxide is unique due to its dual functionality as both a sulfoxide and an organophosphorus compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of other compounds. Compared to similar sulfoxides, this compound has a more complex structure and exhibits different reactivity patterns. Its role as an acetylcholinesterase inhibitor also distinguishes it from other sulfoxides and sulfones .

Properties

IUPAC Name

ethoxy-(4-methylsulfinylphenoxy)-propylsulfanyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3PS3/c1-4-10-18-16(17,14-5-2)15-11-6-8-12(9-7-11)19(3)13/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVUFUJJOXRACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSP(=S)(OCC)OC1=CC=C(C=C1)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016604
Record name Sulprofos sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34643-47-5
Record name O-Ethyl O-[4-(methylsulfinyl)phenyl] S-propyl phosphorodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34643-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulprofos sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034643475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulprofos sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-ethyl O-4-methanesulfinylphenyl (propylsulfanyl)phosphonothioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULPROFOS SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6Q010RMYO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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